N-(2,2-dimethoxyethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-(2,2-dimethoxyethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azetidine ring, an isoxazole moiety, and a dimethoxyethyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the azetidine ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable amine and a halogenated precursor.
Attachment of the dimethoxyethyl group: This step involves the alkylation of the azetidine ring with a dimethoxyethyl halide under basic conditions.
Coupling of the isoxazole and azetidine moieties: The final step involves the coupling of the isoxazole and azetidine intermediates through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, such as in the development of new drugs or pharmaceuticals.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethoxyethyl)-1-(5-methylisoxazole-3-carbonyl)pyrrolidine-3-carboxamide
- N-(2,2-dimethoxyethyl)-1-(5-methylisoxazole-3-carbonyl)piperidine-3-carboxamide
- N-(2,2-dimethoxyethyl)-1-(5-methylisoxazole-3-carbonyl)morpholine-3-carboxamide
Uniqueness
N-(2,2-dimethoxyethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5/c1-8-4-10(15-21-8)13(18)16-6-9(7-16)12(17)14-5-11(19-2)20-3/h4,9,11H,5-7H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOSUSSCMAVAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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